2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine
Description
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine is a bifunctional organosilane containing a triethoxysilyl group and a sulfanyl-linked ethanamine moiety. The triethoxysilyl group enables hydrolysis and condensation reactions, forming covalent bonds with hydroxylated surfaces (e.g., silica, metals), while the thioether-amine moiety provides nucleophilic and coordinating properties.
Properties
CAS No. |
673500-46-4 |
|---|---|
Molecular Formula |
C11H27NO3SSi |
Molecular Weight |
281.49 g/mol |
IUPAC Name |
2-(3-triethoxysilylpropylsulfanyl)ethanamine |
InChI |
InChI=1S/C11H27NO3SSi/c1-4-13-17(14-5-2,15-6-3)11-7-9-16-10-8-12/h4-12H2,1-3H3 |
InChI Key |
UVXBYCQWKFCVFR-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCSCCN)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine typically involves the reaction of 3-(triethoxysilyl)propylamine with a suitable sulfanyl-containing reagent. One common method includes the reaction of 3-(triethoxysilyl)propylamine with 2-chloroethanethiol under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as distillation, crystallization, or chromatography may also be employed to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like acyl chlorides or anhydrides can be used for amide formation, often in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amides or other substituted products.
Scientific Research Applications
2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent in the synthesis of hybrid organic-inorganic materials, and as a surface modifier to enhance the properties of materials.
Biology: Employed in the functionalization of biomolecules for improved stability and activity.
Medicine: Investigated for its potential in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants to improve adhesion and durability.
Mechanism of Action
The mechanism of action of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine involves its ability to form strong covalent bonds with various substrates through the triethoxysilyl group. This group can undergo hydrolysis to form silanol groups, which can then condense with other silanol groups or hydroxyl groups on surfaces, forming stable Si-O-Si linkages. This property makes it an effective coupling agent and surface modifier.
Comparison with Similar Compounds
3-Aminopropyltriethoxysilane (APTES)
- Structure : APTES (3-(triethoxysilyl)propan-1-amine) features a primary amine directly bonded to the propyltriethoxysilyl group.
- Reactivity : The primary amine in APTES readily participates in Schiff base formation (e.g., with aldehydes) and nucleophilic reactions, as seen in , where APTES reacts with terephthalaldehyde to form imines .
- Applications : Widely used as a coupling agent in composites, surface functionalization, and biomolecule immobilization.
- Key Difference : Unlike 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine, APTES lacks the thioether bridge, making it more reactive toward electrophiles but less stable in oxidative environments.
Bis-(3-(triethoxysilyl)-propyl)-amine (BTESPA)
- Structure : BTESPA contains two triethoxysilyl groups linked via a central amine.
- Reactivity: The dual triethoxysilyl groups enhance crosslinking efficiency in polysilsesquioxane synthesis, as noted in .
- Applications : Used in high-density silica networks and hybrid materials requiring robust mechanical properties.
- Key Difference: BTESPA’s bifunctional silyl structure contrasts with the mono-silyl, thioether-amine design of the target compound, resulting in divergent mechanical and solubility profiles.
2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione
- Structure : This compound () incorporates an isoindole-dione aromatic ring, replacing the ethanamine group with a rigid, planar structure .
- Reactivity : The electron-withdrawing isoindole-dione group reduces nucleophilicity but enhances UV stability.
- Applications : Suitable for photoresist materials or UV-stable coatings.
- Key Difference : The aromatic moiety in this analog limits flexibility and hydrogen-bonding capacity compared to the ethanamine group in the target compound.
Montelukast Sodium Derivatives ()
- Structure: Complex sulfanyl-containing pharmaceuticals like sodium 2-[1-({[(1R)-1-{3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl}-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanyl}methyl)cyclopropyl]acetate () share thioether linkages but lack triethoxysilyl groups .
- Applications : Used in controlled drug release due to thioether stability.
- Key Difference : The absence of a triethoxysilyl group in these derivatives limits their utility in material science but highlights the versatility of thioethers in pharmaceutical design.
Comparative Data Table
| Compound | Functional Groups | Reactivity | Applications | Key Distinguishing Feature |
|---|---|---|---|---|
| 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine | Triethoxysilyl, thioether, amine | Moderate nucleophilicity, hydrolytic stability | Surface modification, controlled release | Thioether bridge enhances oxidative stability |
| APTES | Triethoxysilyl, primary amine | High nucleophilicity, Schiff base formation | Composites, biomolecule coupling | Direct amine-silyl linkage |
| BTESPA | Dual triethoxysilyl, amine | High crosslinking density | Dense silica networks | Bifunctional silyl groups |
| 2-[3-(Triethoxysilyl)propyl]-1H-isoindole-1,3(2H)-dione | Triethoxysilyl, isoindole-dione | UV stability, low nucleophilicity | Photoresists, coatings | Aromatic rigidity |
| Montelukast derivatives | Sulfanyl, carboxylate | Drug-target interaction, stability | Pharmaceuticals | Pharmacological activity |
Research Findings and Implications
- Synthetic Efficiency : APTES-based imines () achieve yields of 52–80%, suggesting that introducing a sulfanyl group in the target compound may require optimized protocols to maintain efficiency .
- Hydrolytic Behavior : The thioether in 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine likely slows hydrolysis compared to APTES, extending its shelf life in humid environments.
- Material Performance: Unlike BTESPA, the mono-silyl design of the target compound reduces crosslinking density, favoring applications requiring flexibility (e.g., elastomers) .
- Biological Relevance: The sulfanyl group’s metal-coordination capability (as seen in ’s pharmaceuticals) could enable novel biohybrid materials .
Biological Activity
The compound 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine , also known by its IUPAC name, is a silane-based compound that has garnered attention for its potential biological applications. This article explores its biological activity, including its biochemical properties, cellular effects, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Properties
The chemical formula for 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine is . It features a triethoxysilyl group that enhances its reactivity and ability to form covalent bonds with various substrates.
Grafting Agent: The primary role of this compound is as a grafting agent in biochemical reactions. It can modify surfaces to enhance adhesion properties, making it useful in various applications, including drug delivery systems and surface coatings.
Molecular Mechanism: The compound's mechanism of action involves the hydrolysis of the triethoxysilyl groups, leading to the formation of silanol groups that can condense to form siloxane bonds with surfaces. This process significantly enhances the stability and functionality of modified materials .
Cellular Effects
Research indicates that the biological activity of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine is context-dependent:
- Drug Delivery: When functionalized onto mesoporous silica nanoparticles, it has been utilized for controlled drug release, demonstrating potential in targeted therapy applications.
- Biocompatibility: Studies have shown that this compound can improve the biocompatibility of materials used in medical devices by promoting better integration with biological tissues .
Case Studies
-
Controlled Drug Delivery Systems:
- A study highlighted the use of 2-{[3-(Triethoxysilyl)propyl]sulfanyl}ethan-1-amine in modifying mesoporous silica nanoparticles. The functionalization improved the loading capacity and release profile of anticancer drugs, showcasing its potential in oncology therapies.
- Surface Modification:
Table 1: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
